2-Azabicyclo[2.2.1]heptane-3-carbonitrile
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Overview
Description
2-Azabicyclo[2.2.1]heptane-3-carbonitrile is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure allows for a range of chemical modifications, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Azabicyclo[2.2.1]heptane-3-carbonitrile involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the scalability of the palladium-catalyzed synthesis suggests that it could be adapted for industrial use with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptane-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA), which can be used to form epoxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce nitrile groups to amines.
Substitution: Various electrophilic reagents can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can produce amines.
Scientific Research Applications
2-Azabicyclo[2.2.1]heptane-3-carbonitrile has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptane-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrogen atom within the bicyclic ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with a different ring size and arrangement.
2-Oxa-1-azabicyclo[3.2.0]heptane: This compound includes an oxygen atom in the ring system, providing different chemical properties and reactivity.
Uniqueness
2-Azabicyclo[2.2.1]heptane-3-carbonitrile is unique due to its specific ring structure and the presence of a nitrile group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H10N2 |
---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]heptane-3-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-4-7-5-1-2-6(3-5)9-7/h5-7,9H,1-3H2 |
InChI Key |
CBECPKLEGGTSOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(N2)C#N |
Origin of Product |
United States |
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